REACTION_CXSMILES
|
[C:1]1([CH:7]2[CH2:12][CH2:11][NH:10][CH2:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.CC(C)([O-])C.[Na+].C1C=CC(P(C2C(C3C(P(C4C=CC=CC=4)C4C=CC=CC=4)=CC=C4C=3C=CC=C4)=C3C(C=CC=C3)=CC=2)C2C=CC=CC=2)=CC=1.Br[C:66]1[CH:71]=[CH:70][N:69]([CH2:72][CH2:73][CH2:74][CH3:75])[C:68](=[O:76])[CH:67]=1>C1(C)C=CC=CC=1.O.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH2:72]([N:69]1[CH:70]=[CH:71][C:66]([N:10]2[CH2:9][CH2:8][CH:7]([C:1]3[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=3)[CH2:12][CH2:11]2)=[CH:67][C:68]1=[O:76])[CH2:73][CH2:74][CH3:75] |f:1.2,7.8.9|
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Name
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Quantity
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0.45 g
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)C1CCNCC1
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Name
|
|
Quantity
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0.34 g
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Type
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reactant
|
Smiles
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CC(C)([O-])C.[Na+]
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Name
|
|
Quantity
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0.065 g
|
Type
|
reactant
|
Smiles
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C=1C=CC(=CC1)P(C=2C=CC=CC2)C3=CC=C4C=CC=CC4=C3C5=C6C=CC=CC6=CC=C5P(C=7C=CC=CC7)C=8C=CC=CC8
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Name
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|
Quantity
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0.32 g
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Type
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reactant
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Smiles
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BrC1=CC(N(C=C1)CCCC)=O
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Name
|
|
Quantity
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5 mL
|
Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
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0.016 g
|
Type
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catalyst
|
Smiles
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C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
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Name
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Quantity
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5 mL
|
Type
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solvent
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Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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after which it was cooled to room temperature
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Type
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EXTRACTION
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Details
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extracted with EtOAc (3×5 ml)
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic fractions were dried (Na2SO4)
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Type
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CUSTOM
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Details
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the solvent evaporated in vacuo
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Type
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CUSTOM
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Details
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The crude product was purified by column chromatography (silica gel; 0-4% methanol/DCM as eluent)
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Type
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CUSTOM
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Details
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The desired fractions were collected
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Type
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CUSTOM
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Details
|
evaporated in vacuo
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Type
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CUSTOM
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Details
|
to yield intermediate D19 (0.38 g, 89%)
|
Name
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|
Type
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|
Smiles
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C(CCC)N1C(C=C(C=C1)N1CCC(CC1)C1=CC=CC=C1)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |